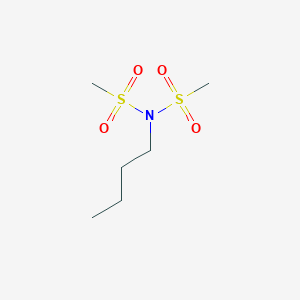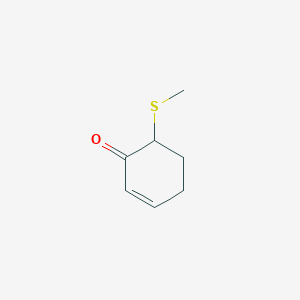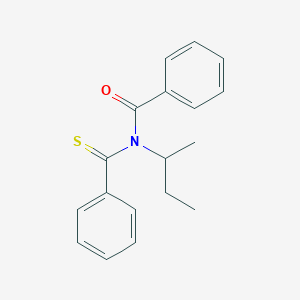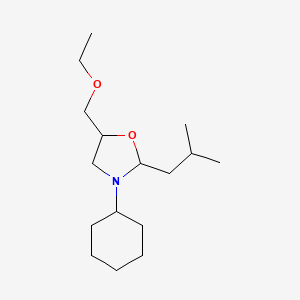![molecular formula C15H16O3 B14390959 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one CAS No. 88538-26-5](/img/structure/B14390959.png)
2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one is a complex organic compound with the molecular formula C20H18O4. This compound is known for its unique structure, which includes a pyrano3,2-cbenzopyran core with multiple methyl substitutions. It is also referred to by other names such as Cyclocoumarol and Methanopyranorin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one typically involves the reaction of 3-(1-phenyl-3-oxobutyl)-4-hydroxychromen-2-one (Warfarin) with methanol in the presence of concentrated hydrochloric acid. The reaction mixture is refluxed for an hour and then allowed to crystallize under anaerobic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation that can be scaled up for industrial purposes, involving similar reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield simpler alcohols or hydrocarbons .
科学的研究の応用
2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticoagulant properties.
Medicine: Some derivatives of this compound are explored for their therapeutic potential, particularly in the treatment of blood clotting disorders.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticoagulant properties are due to its ability to inhibit vitamin K epoxide reductase, an enzyme crucial for blood clotting .
類似化合物との比較
Similar Compounds
- Cyclocoumarol
- Methanopyranorin
- Anticoagulans 63
- Cumopyran
- Cumopyrin
Uniqueness
What sets 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one apart from similar compounds is its specific substitution pattern and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial applications .
特性
CAS番号 |
88538-26-5 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC名 |
2,2,9-trimethyl-3,4-dihydropyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C15H16O3/c1-9-4-5-12-11(8-9)13-10(14(16)17-12)6-7-15(2,3)18-13/h4-5,8H,6-7H2,1-3H3 |
InChIキー |
YHPCMNDDJWAJCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2OC(CC3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane](/img/structure/B14390879.png)
![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14390892.png)
![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)

![(2Z)-2-[(4-Fluorophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14390906.png)


![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)





![Bicyclo[8.2.2]tetradec-10-ene](/img/structure/B14390956.png)
